molecular formula C10H11NO4 B2509881 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid CAS No. 847837-48-3

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Cat. No. B2509881
CAS RN: 847837-48-3
M. Wt: 209.201
InChI Key: QOVNJNQSODQCPG-UHFFFAOYSA-N
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Description

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a chemical compound with the CAS Number: 847837-48-3 . It has a molecular weight of 209.2 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO4/c11-7-5-9-8 (4-6 (7)10 (12)13)14-2-1-3-15-9/h4-5H,1-3,11H2, (H,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 162-163°C .

Scientific Research Applications

Synthesis and Local Anesthetic Activity

8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid derivatives have been synthesized and studied for their local anesthetic activity. One such derivative, 7-(1-Amino-2-phenylethyl)-2H-3,4-dihydro-1,5-benzodioxepine, was synthesized using the Leuckart reaction and showed potential local anesthetic properties (Daukshas et al., 1989).

Development of Antagonists

This compound has also been involved in the practical synthesis of an orally active CCR5 antagonist. The synthesis process involved several steps, including esterification and intramolecular reactions, showcasing the compound's versatility in medicinal chemistry (Ikemoto et al., 2005).

Antibacterial Activity

Compounds derived from 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid have shown significant antibacterial activity. For instance, certain derivatives demonstrated enhanced activity against strains like S. aureus and B. subtilis, indicating their potential use in developing new antibacterial agents (Al-Hiari et al., 2008).

Lichen Chemistry

This chemical structure has also been found in natural products, specifically in lichens. Compounds like α-acetylconstictic acid and substictic acid, which contain the benzodioxepine structure, have been identified and characterized in various lichen species (Elix et al., 1987).

Synthesis of Benzodiazepines

In the realm of organic chemistry, this compound has been utilized in the synthesis of various benzodiazepines. These syntheses often involve complex reactions like cyclization and oxidation, demonstrating the compound's utility in creating complex molecular structures (Žinić et al., 1977).

Interaction with α,β-Unsaturated Ketones

The interaction of derivatives of 7-amino-1,5-benzodiazepin-2-ones with α,β-unsaturated ketones has led to the creation of new heterocyclic compounds. These interactions highlight the compound's reactivity and its potential in creating diverse molecular architectures (Jančienė et al., 2010).

Antifungal and Anticancer Properties

The derivatives of 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid have shown promising antifungal and anticancer properties. For example, certain compounds have demonstrated activity against cancer cell lines and fungal strains like C. albicans, suggesting their potential in pharmaceutical applications (Insuasty et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-amino-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7-5-9-8(4-6(7)10(12)13)14-2-1-3-15-9/h4-5H,1-3,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVNJNQSODQCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)C(=O)O)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847837-48-3
Record name 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
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